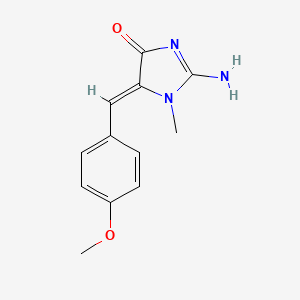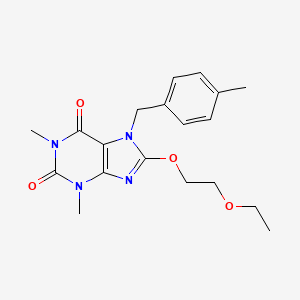
(5Z)-2-imino-5-(4-methoxybenzylidene)-1-methylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-イミノ-5-(4-メトキシベンジリデン)-1-メチルイミダゾリジン-4-オンは、イミダゾリジンオン類に属する合成有機化合物です。
合成方法
合成経路と反応条件
(5Z)-2-イミノ-5-(4-メトキシベンジリデン)-1-メチルイミダゾリジン-4-オンの合成は、一般的に4-メトキシベンズアルデヒドと1-メチルイミダゾリジン-4-オンを適切な触媒の存在下で縮合させることで行われます。反応は、エタノールやメタノールなどの適切な溶媒中で還流条件下で行われます。生成物は再結晶またはクロマトグラフィーによって精製されます。
工業生産方法
この化合物の工業生産方法は、同様の合成経路を用いる可能性が高いですが、より大規模に行われます。収率と純度を最大化するためには、温度、圧力、触媒濃度などの反応条件を最適化する必要があります。連続フローリアクターやその他の高度な技術を導入することで、効率性とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one typically involves the condensation of substituted hippuric acids with aromatic aldehydes. The resulting oxazolones are then converted to the corresponding imidazolones under microwave irradiation in the presence of urea and ammonium acetate . This method provides a relatively efficient and high-yielding route to the target compound.
Industrial Production Methods
化学反応の分析
反応の種類
(5Z)-2-イミノ-5-(4-メトキシベンジリデン)-1-メチルイミダゾリジン-4-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応するオキソ誘導体を形成することができます。
還元: 還元反応によって、イミン基をアミンに変換することができます。
置換: メトキシ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: 水素化ナトリウム (NaH) やtert-ブトキシカリウム (KOtBu) などの試薬は、求核置換反応を促進することができます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。たとえば、酸化によりオキソ誘導体が生成される可能性があり、還元によりアミン誘導体が生成される可能性があります。
科学的研究の応用
化学: より複雑な分子の合成における構成要素として。
生物学: 創薬開発における生物活性化合物としての可能性。
医学: 抗菌作用や抗がん作用など、潜在的な治療効果について研究されています。
産業: 新規材料や農薬の開発における可能性。
作用機序
(5Z)-2-イミノ-5-(4-メトキシベンジリデン)-1-メチルイミダゾリジン-4-オンの作用機序は、その特定の生物学的標的によって異なります。一般に、このような化合物は酵素や受容体と相互作用し、その活性を調節して、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と関与する経路を解明するには、詳細な研究が必要です。
類似化合物との比較
類似化合物
(5Z)-2-イミノ-5-ベンジリデン-1-メチルイミダゾリジン-4-オン: メトキシ基がない類似の構造。
(5Z)-2-イミノ-5-(4-クロロベンジリデン)-1-メチルイミダゾリジン-4-オン: メトキシ基の代わりに塩素置換基を持つ類似の構造。
独自性
(5Z)-2-イミノ-5-(4-メトキシベンジリデン)-1-メチルイミダゾリジン-4-オンにメトキシ基が存在することは、親油性増加や電子効果の変化など、独特の特性をもたらす可能性があり、反応性や生物活性に影響を与える可能性があります。
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
(5Z)-2-amino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazol-4-one |
InChI |
InChI=1S/C12H13N3O2/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H2,13,14,16)/b10-7- |
InChIキー |
BHLCDHPKQGCPCT-YFHOEESVSA-N |
異性体SMILES |
CN1/C(=C\C2=CC=C(C=C2)OC)/C(=O)N=C1N |
正規SMILES |
CN1C(=CC2=CC=C(C=C2)OC)C(=O)N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-Chloro-2,5-difluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]oxy}phenol](/img/structure/B11611122.png)
![2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11611127.png)
![5'-Ethyl 3'-methyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11611133.png)
![[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11611134.png)

![2-Methylpropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B11611167.png)
![methyl 2-[(E)-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzoate](/img/structure/B11611168.png)
![5-[4-(Propan-2-yloxy)phenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11611169.png)
![(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11611180.png)
![6-(3-Bromo-4,5-diethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11611187.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11611194.png)
![2-Isopropyl-5-methylphenyl {[7-(3-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[4,3-C]pyrimidin-3-YL]methyl} ether](/img/structure/B11611195.png)
![ethyl (3-{(Z)-[1-(4-chlorophenyl)-2-hydroxy-4,6-dioxo-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11611201.png)
![7-cyclohexyl-6-imino-N,13-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611204.png)
